molecular formula C40H63N11O16S B12118939 cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]

cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val]

Cat. No.: B12118939
M. Wt: 986.1 g/mol
InChI Key: SNCLBDOCRFHUHM-UHFFFAOYSA-N
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Description

Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] is a cyclic peptide composed of a sequence of amino acids. The prefix “Cyclo” indicates that the peptide is cyclized, meaning the amino acids form a ring structure. This compound is part of a broader class of cyclic peptides, which are known for their stability and unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclization step is crucial and can be achieved through head-to-tail cyclization, where the terminal amino and carboxyl groups are linked to form a ring.

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like methionine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine can produce methionine sulfoxide.

Scientific Research Applications

Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] has several scientific research applications:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and specificity.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] involves its interaction with specific molecular targets. The cyclic structure enhances its stability and allows for specific binding to target proteins or receptors. This binding can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclo[DL-N(Me)Ala-DL-Leu-N(Me)Phe(a,b-dehydro)-Gly]
  • Cyclo-Gly-Pro
  • Cyclo(Arg-Gly-Asp-D-Phe-Val)

Uniqueness

Cyclo[DL-Asn-DL-xiHyp-Gly-DL-Gln-DL-Glu-DL-Met-DL-xiThr-DL-xiHyp-DL-Val] is unique due to its specific sequence of amino acids, which imparts distinct biological activities and stability. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

3-[3-(2-amino-2-oxoethyl)-24-(3-amino-3-oxopropyl)-11,32-dihydroxy-15-(1-hydroxyethyl)-18-(2-methylsulfanylethyl)-2,5,8,14,17,20,23,26,29-nonaoxo-6-propan-2-yl-1,4,7,13,16,19,22,25,28-nonazatricyclo[28.3.0.09,13]tritriacontan-21-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N11O16S/c1-17(2)31-38(65)47-24(13-28(42)56)39(66)50-15-19(53)11-25(50)36(63)43-14-29(57)44-21(5-7-27(41)55)33(60)45-22(6-8-30(58)59)34(61)46-23(9-10-68-4)35(62)49-32(18(3)52)40(67)51-16-20(54)12-26(51)37(64)48-31/h17-26,31-32,52-54H,5-16H2,1-4H3,(H2,41,55)(H2,42,56)(H,43,63)(H,44,57)(H,45,60)(H,46,61)(H,47,65)(H,48,64)(H,49,62)(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCLBDOCRFHUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)N1)O)C(C)O)CCSC)CCC(=O)O)CCC(=O)N)O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N11O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

986.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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